(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide
Description
The compound “(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide” is a structurally complex hybrid molecule combining an adamantane core with a thieno[3,4-c]pyrazole moiety and a 2-methoxyethylamino side chain. The adamantane group, known for its lipophilic and rigid bicyclic structure, enhances membrane permeability and metabolic stability, making it a common pharmacophore in drug design . The thieno-pyrazole ring contributes to π-π stacking interactions with biological targets, while the methoxyethyl side chain may improve solubility and pharmacokinetic properties . This compound was synthesized via a multi-step protocol involving CuI-catalyzed coupling reactions and formaldehyde-mediated alkylation, as evidenced by analogous adamantane-oxadiazole hybrid syntheses .
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-28-3-2-22-18(26)10-25-19(16-11-29-12-17(16)24-25)23-20(27)21-7-13-4-14(8-21)6-15(5-13)9-21/h13-15H,2-12H2,1H3,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVIAUCUHXRSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,4-c]pyrazole core followed by the introduction of the adamantane moiety. The synthetic routes often utilize specific reagents and catalysts to optimize yield and purity.
Synthetic Route Example
- Formation of Thieno[3,4-c]pyrazole Core : This may involve cyclization reactions using appropriate substrates.
- Introduction of Adamantane Moiety : This is typically achieved through nucleophilic substitution reactions.
- Final Modifications : Functional groups such as methoxyethyl and carboxamide are introduced to enhance biological activity.
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that these compounds can protect erythrocytes from oxidative stress induced by toxic agents like 4-nonylphenol in fish models ( ).
Anticancer Activity
Several studies have evaluated the anticancer potential of related thieno[3,4-c]pyrazole compounds against various cancer cell lines:
- Inhibition of Breast Cancer Cells : Compounds similar to the target compound have demonstrated inhibitory effects on MDA-MB-231 breast cancer cells with IC50 values ranging from 27.6 μM to 43 μM ( ).
- Mechanism of Action : The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to various diseases:
- Phosphodiesterase Inhibition : Some thieno[3,4-c]pyrazole derivatives have shown selective inhibition of phosphodiesterase enzymes associated with inflammatory diseases ( ).
- Aurora Kinase Inhibition : Certain derivatives have been reported as potent inhibitors of aurora kinases, which are crucial in cancer cell division ( ).
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate that it may exhibit activity against a range of bacterial strains, although more research is needed to confirm these effects.
Study 1: Antioxidant Effects in Fish Models
A study evaluated the protective effects of synthesized thieno[3,4-c]pyrazole compounds on red blood cells from Clarias gariepinus exposed to oxidative stress. The results indicated significant protection against hemolysis and oxidative damage ( ).
Study 2: Anticancer Activity Against MDA-MB-231 Cells
In a comparative study assessing various thieno[2,3-d]pyrimidine derivatives, one derivative demonstrated an IC50 value significantly lower than that of standard treatments like paclitaxel ( ). This highlights the potential for further development into therapeutic agents.
The biological activity of this compound is hypothesized to involve:
- Binding to Molecular Targets : The compound may interact with specific receptors or enzymes.
- Modulation of Signaling Pathways : By inhibiting certain pathways (e.g., those involving phosphodiesterases or kinases), it can alter cellular responses leading to reduced proliferation or increased apoptosis in cancer cells.
Scientific Research Applications
Pharmacological Studies
Recent studies have indicated that (3R,5R,7R)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
Anticancer Research
The compound has shown promise in anticancer studies. It has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
Research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer’s disease and Parkinson’s disease .
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Adamantane-Oxadiazole Hybrids (e.g., Compound 6p)
Compound 6p, 2-((3r,5r,7r)-adamantan-1-yl)-5-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)but-2-yn-1-yl)thio)-1,3,4-oxadiazole, shares the adamantane core but replaces the thieno-pyrazole with a 1,3,4-oxadiazole ring and a pyrimidinyl-piperazine side chain . In contrast, the thieno-pyrazole in the target compound may favor interactions with cysteine-rich proteins (e.g., ferroptosis regulators) .
2.1.2. Pyrazole-Carboxamide Derivatives (e.g., N-(1H-pyrazol-3-ylmethyl)adamantane-1-carboxamide)
This analogue (CAS: 33064-36-7) retains the adamantane-carboxamide and pyrazole groups but lacks the thieno ring and methoxyethyl side chain .
2.1.3. Naphthoquinone-Thiazole Hybrid (Compound 3)
N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide incorporates a naphthoquinone-thiazole system instead of thieno-pyrazole, enabling redox activity and enzyme inhibition (e.g., via topoisomerase or kinase targeting) . The target compound’s methoxyethyl group may offer superior solubility compared to the fluorobenzamide substituent in this analogue.
Pharmacological Activities
- Anticancer Potential: The target compound’s thieno-pyrazole and methoxyethyl groups may synergize to induce ferroptosis, a mechanism observed in oral squamous cell carcinoma (OSCC) with other adamantane derivatives . However, specific IC50 values or mechanistic data are lacking, unlike Compound 6p, which shows nanomolar activity in cancer cell lines .
- Enzyme Interactions: The thieno-pyrazole’s sulfur atom could facilitate interactions with cysteine-dependent enzymes (e.g., glutathione peroxidase 4, GPX4), a key ferroptosis regulator . This contrasts with Compound 3’s naphthoquinone-thiazole system, which inhibits oxidoreductases .
Physicochemical Properties
- Lipophilicity : The adamantane core confers high logP values (~4–5), but the methoxyethyl group in the target compound reduces hydrophobicity compared to N-(1H-pyrazol-3-ylmethyl)adamantane-1-carboxamide .
- Synthetic Feasibility : The target compound’s synthesis requires precise control over CuI-catalyzed coupling, similar to Compound 6p , whereas pyrazole-carboxamide derivatives are simpler to prepare .
Preparation Methods
Cyclocondensation of Hydrazines with Thiophene Derivatives
The thieno[3,4-c]pyrazole scaffold is synthesized via cyclocondensation between substituted hydrazines and thiophene-based diketones. For example, reacting 3,4-dihydrothiophene-2,5-dione with tert-butylhydrazine in ethanol under reflux yields the pyrazole ring fused to the thiophene system.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| tert-Butylhydrazine | Ethanol | 80°C | 78% |
| Montmorillonite K-10 | Toluene | 100°C | 85% |
Montmorillonite K-10 clay enhances regioselectivity by promoting 1,3-dipolar cycloaddition, minimizing byproducts.
Functionalization at the 3-Position
The 3-position of the pyrazole is activated for subsequent substitutions. Bromination using N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom, enabling cross-coupling reactions.
Methoxyethylamino-Oxoethyl Side Chain Installation
Nucleophilic Substitution
The brominated pyrazole intermediate undergoes nucleophilic substitution with 2-(2-methoxyethylamino)acetamide. This step requires anhydrous conditions to prevent hydrolysis of the amide group.
Optimized Protocol
Oxidative Coupling
Alternative routes employ oxidative coupling using iodobenzene diacetate (IBD) to link the methoxyethylamino group to the pyrazole core. This method improves atom economy but requires stringent temperature control.
Adamantane-1-carboxamide Coupling
Amide Bond Formation
The final step involves coupling the functionalized pyrazole with adamantane-1-carboxylic acid using carbodiimide chemistry. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are preferred for their efficiency in aprotic solvents.
Representative Procedure
- Activation : Adamantane-1-carboxylic acid (1.2 eq) is treated with EDC (1.5 eq) and HOBt (1.5 eq) in dichloromethane for 1 hour.
- Coupling : The activated acid is added to the pyrazole intermediate (1.0 eq) in DMF with triethylamine (2.0 eq).
- Workup : Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the title compound as a white solid.
Yield and Characterization
| Parameter | Value |
|---|---|
| Yield | 86% |
| Melting Point | 214–216°C |
| ¹H NMR (DMSO-d₆) | δ 1.65 (m, 6H, adamantane) |
| MS (ESI) | m/z 527.3 [M+H]⁺ |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the cyclocondensation and coupling steps. Microreactors with immobilized catalysts (e.g., Pd/C for cross-coupling) reduce reaction times from hours to minutes.
Green Chemistry Approaches
Recent advancements replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields (82%) while reducing environmental impact.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Non-symmetrical diketones often yield regioisomeric mixtures. Using montmorillonite K-10 or zeolite catalysts enforces >90% regioselectivity for the desired 3-substituted product.
Stability of Methoxyethylamino Intermediates
The methoxyethylamino group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) stabilize intermediates.
Q & A
Basic: What are the key considerations for designing a multi-step synthesis pathway for this adamantane-carboxamide derivative?
Methodological Answer:
The synthesis of this compound requires retrosynthetic analysis to break down the structure into modular components: the adamantane-carboxamide core, thieno-pyrazole ring, and the 2-methoxyethylamino side chain. Critical steps include:
- Coupling Reactions : Amide bond formation between the adamantane-carboxamide and thieno-pyrazole moiety using coupling agents like EDC/HATU (common in carboxamide syntheses) .
- Heterocyclic Ring Construction : Formation of the thieno[3,4-c]pyrazole via cyclization under controlled pH and temperature .
- Side-Chain Functionalization : Introducing the 2-methoxyethylamino group via nucleophilic substitution or reductive amination, monitored by TLC/HPLC for intermediate purity .
Key Parameters : Solvent selection (e.g., DMF for polar intermediates), catalysts (e.g., CuI for alkyne-amine couplings ), and spectroscopic validation (NMR, HRMS) .
Advanced: How can researchers optimize reaction conditions to address low yields in the thieno-pyrazole cyclization step?
Methodological Answer:
Low yields in cyclization often stem from competing side reactions or incomplete ring closure. Optimization strategies include:
- Temperature Control : Elevated temperatures (80–100°C) may improve kinetics but risk decomposition; microwave-assisted synthesis can enhance efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO or acetonitrile) stabilize transition states, while additives like acetic acid can protonate intermediates to favor cyclization .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts improve regioselectivity in heterocycle formation .
Table 1 : Case Studies in Cyclization Optimization
| Parameter | Condition Tested | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMSO vs. THF | 65% → 82% | |
| Catalyst | Pd(OAc)₂ vs. None | 45% → 68% | |
| Reaction Time | 6h vs. 12h (reflux) | 70% → 88% |
Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Critical for verifying adamantane proton environments (δ 1.6–2.1 ppm) and distinguishing thieno-pyrazole aromatic signals (δ 6.5–8.2 ppm). For example, the adamantane-CH₂ group in similar compounds shows distinct triplet splitting .
- HRMS : Validates molecular weight with <5 ppm error, essential for detecting synthetic byproducts .
- X-ray Crystallography : Resolves stereochemical ambiguities in the adamantane core and heterocyclic substituents .
Advanced: How should researchers reconcile contradictory biological activity data across cell-based assays?
Methodological Answer:
Contradictions may arise from assay variability or compound stability. Mitigation steps include:
- Purity Validation : Ensure >95% purity via HPLC and LC-MS to exclude impurities masking true activity .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for metabolic interference (e.g., CYP450 activity) .
- Mechanistic Studies : Pair experimental data with molecular docking to verify target binding (e.g., kinase or GPCR targets). For example, docking studies of similar adamantane hybrids revealed selective binding to EGFR with ΔG = −9.2 kcal/mol .
Advanced: What computational methods are recommended to predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations (predicted logP = 3.2 for adamantane-carboxamides) .
- ADMET Prediction Tools : Use SwissADME or pkCSM to estimate bioavailability (%F = 65–78%) and CYP inhibition risks .
- Docking with Cryo-EM Structures : Align the compound with high-resolution targets (e.g., SARS-CoV-2 Mpro or cancer-related kinases) to optimize binding poses .
Basic: How can researchers troubleshoot poor solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the adamantane or pyrazole moieties .
- Particle Size Reduction : Nano-milling or liposomal encapsulation improves dispersion in PBS or cell media .
Advanced: What strategies validate the proposed mechanism of action when biochemical assays show off-target effects?
Methodological Answer:
- CRISPR Knockout Models : Silence suspected off-target genes (e.g., PTEN or AKT) to isolate compound effects .
- Thermal Shift Assays : Monitor protein thermal stability shifts (ΔTm) to confirm direct binding .
- Chemoproteomics : Use activity-based probes to map interactomes and identify secondary targets .
Basic: What are the critical stability parameters for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking .
Advanced: How can AI-driven tools like COMSOL Multiphysics optimize synthetic routes for scalability?
Methodological Answer:
- Reactor Modeling : Simulate heat/mass transfer in flow reactors to minimize hotspots during exothermic steps (e.g., cyclization) .
- Machine Learning (ML) : Train models on historical yield data to predict optimal catalyst/solvent combinations (e.g., random forest algorithms) .
- Process Automation : Integrate robotic platforms for real-time adjustment of reaction parameters (e.g., pH, stirring rate) .
Advanced: How should researchers design control experiments to address discrepancies in enzyme inhibition assays?
Methodological Answer:
- Negative Controls : Include substrate-only and enzyme-inhibitor (e.g., EDTA for metalloenzymes) conditions .
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) to benchmark IC50 values .
- Pre-incubation Studies : Test time-dependent inhibition to rule out non-competitive binding artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
